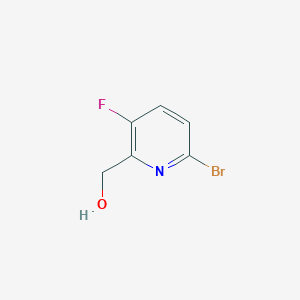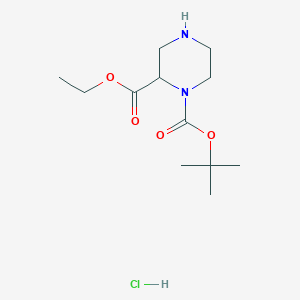
4-Éthoxy-2,3,5,6-tétrafluorostyrène
Vue d'ensemble
Description
4-Ethoxy-2,3,5,6-tetrafluorostyrene is an organic compound belonging to the family of unsaturated fluorinated compounds. It has the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol. This compound is characterized by the presence of four fluorine atoms and an ethoxy group attached to a styrene backbone, making it a unique fluorinated styrene derivative.
Applications De Recherche Scientifique
4-Ethoxy-2,3,5,6-tetrafluorostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in bioimaging and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty coatings, adhesives, and electronic materials due to its unique fluorinated structure.
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of polymers and in suzuki–miyaura coupling reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 4-Ethoxy-2,3,5,6-tetrafluorostyrene may act as an organoboron reagent . These reactions involve the cross-coupling of two organic groups, one of which is typically a boron compound, under the influence of a palladium catalyst .
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
Its use in the synthesis of polymers suggests it may contribute to the formation of complex macromolecular structures .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-2,3,5,6-tetrafluorostyrene can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the solvent used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorostyrene typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated styrene derivatives.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3,5,6-tetrafluorostyrene may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2,3,5,6-tetrafluorostyrene can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the styrene moiety can be reduced to form the corresponding ethylbenzene derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethoxy-2,3,5,6-tetrafluorobenzaldehyde or 4-ethoxy-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-ethoxy-2,3,5,6-tetrafluoroethylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,3,5,6-tetrafluorostyrene: Similar structure but with a methyl group instead of an ethoxy group.
4-Chloro-2,3,5,6-tetrafluorostyrene: Contains a chlorine atom instead of an ethoxy group.
4-Bromo-2,3,5,6-tetrafluorostyrene: Contains a bromine atom instead of an ethoxy group.
Uniqueness
4-Ethoxy-2,3,5,6-tetrafluorostyrene is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting polymers. The ethoxy group can also participate in additional chemical reactions, providing further functionalization opportunities .
Propriétés
IUPAC Name |
1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVBOSDDZGVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)
![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)


![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)



